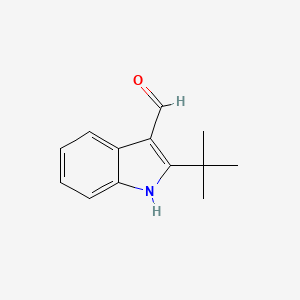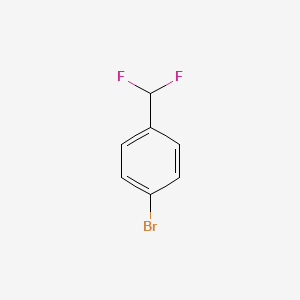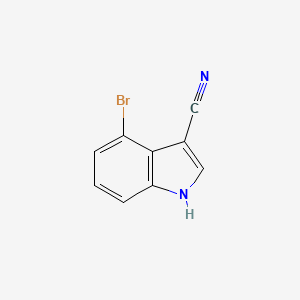
4-bromo-1H-indole-3-carbonitrile
Descripción general
Descripción
4-bromo-1H-indole-3-carbonitrile is a brominated indole derivative with a nitrile group at the third position. Indole derivatives are an important class of heterocyclic compounds that are widely studied for their diverse chemical properties and biological activities. The presence of a bromine atom and a nitrile group on the indole core can significantly influence its reactivity and interaction with various substrates, making it a valuable compound in synthetic chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methodologies. For instance, 2-(2-bromophenyl)-1H-indoles, which are closely related to 4-bromo-1H-indole-3-carbonitrile, can be prepared using Fischer indole synthesis and further treated with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO to yield 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . Another relevant synthesis approach involves the protection of 2-aminobenzonitriles followed by conversion into glycinate esters and subsequent cyclization to form the indole core with amino and carboxylate groups . Additionally, a one-pot four-component domino protocol has been described for the synthesis of indole-containing pyridine-3-carbonitrile derivatives, demonstrating the versatility of indole synthesis methods .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and diverse. For example, the crystal structure of a related compound, 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, reveals dihedral angles that indicate the degree of planarity and potential for intramolecular interactions such as hydrogen bonding and aromatic π-π stacking . These structural features are crucial for understanding the reactivity and potential applications of 4-bromo-1H-indole-3-carbonitrile.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The presence of a bromine atom in 4-bromo-1H-indole-3-carbonitrile suggests that it could be used in further substitution reactions due to the bromine's ability to act as a good leaving group. The nitrile group also opens up possibilities for reactions such as hydrolysis to carboxylic acids or conversion to amides or amines, which can be useful in the synthesis of pharmaceuticals and other bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1H-indole-3-carbonitrile would be influenced by its functional groups. Bromine atoms typically increase the density and boiling points of compounds, while the nitrile group can affect the solubility and reactivity. The indole core itself is known for its aromatic stability and potential for π-π interactions, which can be significant in the formation of supramolecular structures. Although the specific properties of 4-bromo-1H-indole-3-carbonitrile are not detailed in the provided papers, insights can be drawn from related compounds such as 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which exhibits intermolecular hydrogen bonding in its crystal structure .
Aplicaciones Científicas De Investigación
-
Synthesis of Biologically Active Indoles
- Field : Pharmaceutical Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
-
Preparation of β-lactams
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives possess various biological activities, including antiviral activity .
- Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Synthesis of Clavicipitic Acid
-
Synthesis of 4-Bromodehydrotryptophan
-
Synthesis of 3-Indolylacetonitrile Derivative
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
Safety And Hazards
The safety information for 4-bromo-1H-indole-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, to rinse cautiously with water if it gets in the eyes, and to remove contact lenses if present and easy to do so .
Direcciones Futuras
Indole derivatives, including 4-bromo-1H-indole-3-carbonitrile, have attracted increasing attention in recent years due to their biological activity and potential for treating various disorders . The exploration of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are areas of ongoing research .
Propiedades
IUPAC Name |
4-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGAISGWPTELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376827 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indole-3-carbonitrile | |
CAS RN |
903131-13-5 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

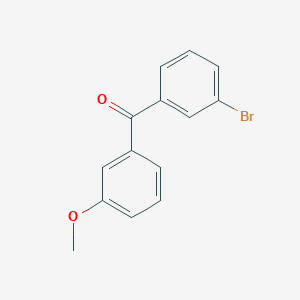
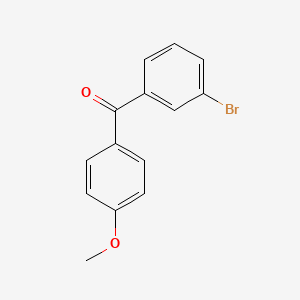
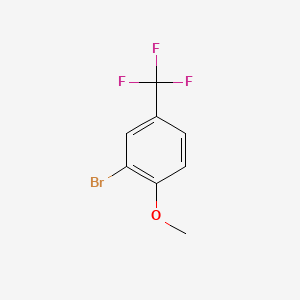
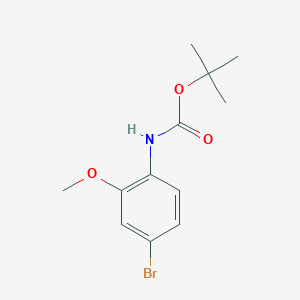
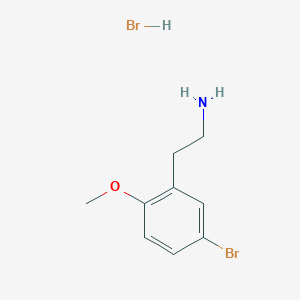
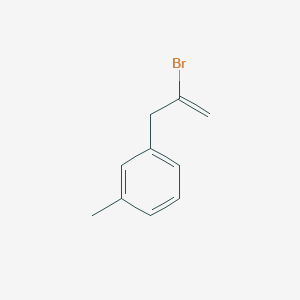
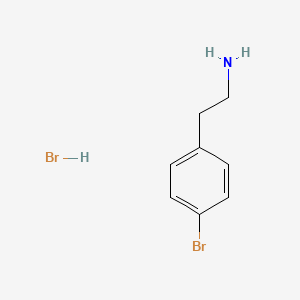
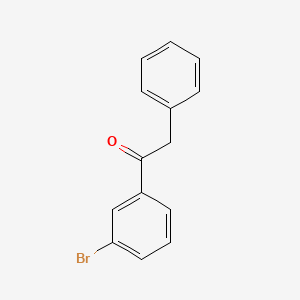
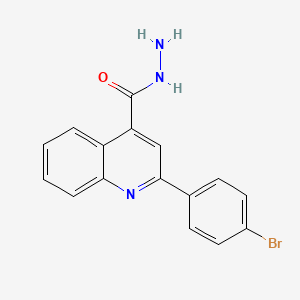
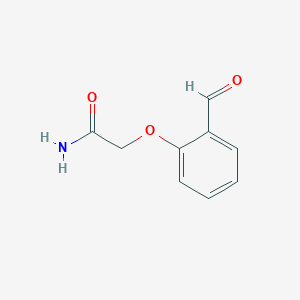
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
